N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide
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Overview
Description
N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a naphthalene carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity for certain proteins and enzymes . This interaction can modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C23H20F3N3OS |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H20F3N3OS/c24-23(25,26)16-10-11-20(29-12-3-4-13-29)19(14-16)27-22(31)28-21(30)18-9-5-7-15-6-1-2-8-17(15)18/h1-2,5-11,14H,3-4,12-13H2,(H2,27,28,30,31) |
InChI Key |
SLCAFNIDRQXWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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